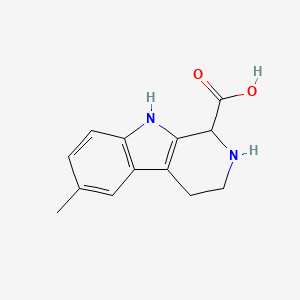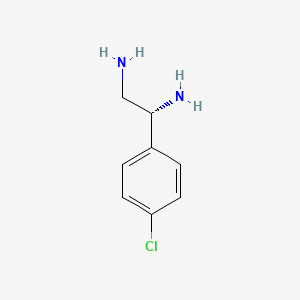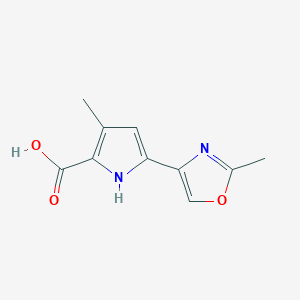![molecular formula C9H11N3 B13031943 {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a pyridine derivative with a suitable amine under specific conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions:
Oxidation: Mild to moderate temperatures and an aqueous or organic solvent.
Reduction: Anhydrous conditions and low temperatures to prevent side reactions.
Substitution: Varies depending on the substituent, but typically involves a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine primarily involves the inhibition of FGFRs. These receptors play a crucial role in various cellular processes, including growth and differentiation. By binding to the ATP-binding site of FGFRs, this compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds also exhibit biological activities and are used in medicinal chemistry.
5H-pyrrolo[2,3-b]pyrazines: Known for their kinase inhibitory activities.
Uniqueness
{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is unique due to its specific structure, which allows it to effectively inhibit FGFRs with high potency. Its low molecular weight and high ligand efficiency make it an attractive lead compound for further optimization in drug development .
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-5-11-9-8(6)3-2-7(4-10)12-9/h2-3,5H,4,10H2,1H3,(H,11,12) |
Clé InChI |
AVSOAEBWPUUDQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=C1C=CC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)




![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)


![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)


